molecular formula C10H9FN2O4 B13409587 Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide CAS No. 84044-38-2

Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide

Cat. No.: B13409587
CAS No.: 84044-38-2
M. Wt: 240.19 g/mol
InChI Key: WZEVBPCKTBYSMT-UHFFFAOYSA-N
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Description

Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide is a heterocyclic compound with a unique structure that includes a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of two hydroxyl groups and a fluorine atom, which contribute to its distinct chemical properties . The molecular formula of this compound is C10H9FN2O4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide, can be achieved through various methods. One common approach involves the use of bentonite clay K-10 as a catalyst at room temperature. The reactants are mixed with bentonite clay and ethanol in a round-bottom flask, and the reaction proceeds under mild conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and fluorine groups, which can participate in different chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinoxaline-2,3-dicarboxylic acid derivatives, while reduction reactions can yield quinoxaline-2,3-dimethanol derivatives .

Scientific Research Applications

Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antibacterial, antifungal, and anticancer properties . Additionally, this compound has applications in the development of new drugs targeting infectious diseases and cancer .

Mechanism of Action

The mechanism of action of Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide involves its interaction with molecular targets such as DNA and enzymes. The compound can cause DNA damage, leading to cell death in bacterial and cancer cells. It also exhibits antimicrobial and antitumoral activities through its ability to inhibit key enzymes involved in cellular processes .

Comparison with Similar Compounds

Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide is unique due to the presence of the fluorine atom and hydroxyl groups, which enhance its chemical reactivity and biological activity. Similar compounds include quinoxaline-1,4-dioxide derivatives, which also exhibit antibacterial and anticancer properties . Other related compounds include phenazines such as iodinin and myxin, which have similar biological activities .

Properties

CAS No.

84044-38-2

Molecular Formula

C10H9FN2O4

Molecular Weight

240.19 g/mol

IUPAC Name

[7-fluoro-3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol

InChI

InChI=1S/C10H9FN2O4/c11-6-1-2-7-8(3-6)13(17)10(5-15)9(4-14)12(7)16/h1-3,14-15H,4-5H2

InChI Key

WZEVBPCKTBYSMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N(C(=C([N+]2=O)CO)CO)[O-]

Origin of Product

United States

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